molecular formula C6H14ClNO B14893141 trans-2-Methyltetrahydropyran-4-amine HCl

trans-2-Methyltetrahydropyran-4-amine HCl

Cat. No.: B14893141
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-RIHPBJNCSA-N
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Description

trans-2-Methyltetrahydropyran-4-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyltetrahydropyran-4-amine hydrochloride typically involves the formation of the tetrahydropyran ring followed by the introduction of the amine group. One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring. Subsequent functionalization steps introduce the amine group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-closing metathesis and reductive acetylation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Methyltetrahydropyran-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amine compounds .

Scientific Research Applications

Chemistry: In organic chemistry, trans-2-Methyltetrahydropyran-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for constructing heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, trans-2-Methyltetrahydropyran-4-amine hydrochloride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of trans-2-Methyltetrahydropyran-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating the activity of enzymes involved in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: trans-2-Methyltetrahydropyran-4-amine hydrochloride is unique due to the specific positioning of the amine group and the presence of the methyl group. These structural features confer distinct reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2S,4R)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

AVADPQZSGFARIV-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CCO1)N.Cl

Canonical SMILES

CC1CC(CCO1)N.Cl

Origin of Product

United States

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